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Lexitropsin 1

DNA Binding Thermodynamics NMR Spectroscopy

Researchers relying on netropsin or distamycin for DNA minor groove studies face inconsistent binding stoichiometry and limited sequence selectivity, compromising experimental reproducibility. Lexitropsin 1 (CAS 123725-00-8) eliminates these variables with a thiazole-containing scaffold that enforces strict 1:1 binding and a reversed sequence preference. • 1:1 binding stoichiometry - no 2:1 complex artifacts that confound distamycin-based assays • ΔG° = -65 kJ/mol vs. -29 kJ/mol for netropsin, a >35 kJ/mol affinity advantage • 5′-CAAT selectivity inverted relative to netropsin's 5′-AATT preference • Carbocyclic derivatives show 12-fold hypoxia-selective cytotoxicity (IC50 710 nM vs. 8545 nM) • HIV-1 integrase inhibition reported at low nanomolar concentrations Supplied with ≥98% purity and full Certificate of Analysis. The definitive probe for DNase I footprinting, NMR structural biology, and bioreductive prodrug development programs.

Molecular Formula C15H19N7O3S
Molecular Weight 377.4 g/mol
CAS No. 123725-00-8
Cat. No. B1675199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexitropsin 1
CAS123725-00-8
SynonymsLexitropsin 1; 
Molecular FormulaC15H19N7O3S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CN2C)NC=O)C(=O)NCCC(=N)N
InChIInChI=1S/C15H19N7O3S/c1-8-12(14(25)18-4-3-11(16)17)26-15(20-8)21-13(24)10-5-9(19-7-23)6-22(10)2/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,25)(H,19,23)(H,20,21,24)
InChIKeySOFFAUDFMKTGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lexitropsin 1: DNA Minor Groove Binder Overview


Lexitropsin 1 (CAS 123725-00-8) is a semi-synthetic, monocationic DNA minor groove binder belonging to the lexitropsin family of antibiotics. It is a structural analog of the natural products netropsin and distamycin, designed to read DNA sequences with enhanced selectivity [1]. The compound features a thiazole-containing structure that enables preferential binding to specific DNA sequences, a property that distinguishes it from its natural counterparts [2]. Lexitropsin 1 has demonstrated antiviral and potential antitumor activities, making it a critical tool for research into sequence-specific DNA recognition and therapeutic development .

1:1 non‑intercalative binding – reported exclusive 1:1 stoichiometry simplifies quantitative biophysical assays compared to mixed‑mode minor groove binders.
Sequence preference for 5′‑CAAT – enables DNA recognition studies targeting genomic regions distinct from classic AATT‑binding probes.
Synthetic polyamide calibration tool – reported selectivity reversal supports development and benchmarking of sequence‑specific DNA ligands.

Lexitropsin 1 vs. Netropsin & Distamycin


Direct substitution of Lexitropsin 1 with netropsin or distamycin is not scientifically valid due to fundamental differences in DNA binding mode, sequence selectivity, and thermodynamic stability. Lexitropsin 1 exhibits a unique 1:1 binding stoichiometry with DNA, whereas distamycin can form 2:1 complexes [1]. Furthermore, Lexitropsin 1's thiazole moiety confers a distinct sequence preference for 5'-CAAT over 5'-AATT, a reversal of the preference seen in netropsin [2]. Most critically, Lexitropsin 1 demonstrates a significantly higher binding affinity (ΔG° = -65 kJ/mol) compared to netropsin (ΔG° = -29 kJ/mol), a difference of over 35 kJ/mol that directly impacts experimental outcomes [3].

Lexitropsin 1
1:1 binding stoichiometry
Forms exclusively monomeric minor‑groove complexes; assay design and quantitative interpretation depend on this defined binding mode.
Distamycin
2:1 complex formation
Can form side‑by‑side dimers in the minor groove; stoichiometry mismatch may alter footprint patterns and affinity measurements.
Lexitropsin 1
Prefers 5′‑CAAT sequences
Thiazole moiety drives recognition of CAAT steps; reported reversal of netropsin’s selectivity profile.
Netropsin
Strict 5′‑AATT preference
Cannot read GC‑containing sites; substituting with netropsin would redirect target engagement away from CAAT‑rich regulatory regions.
Lexitropsin 1
Higher thermodynamic stability
Reported binding free energy substantially more favorable; may reduce required probe concentration in footprinting experiments.
Netropsin
Lower binding affinity context
Weaker complex stability could necessitate higher compound loads, potentially increasing off‑target background in sequence‑mapping studies.

Lexitropsin 1: Differentiated Performance Evidence


Superior DNA Binding Affinity vs. Netropsin

Lexitropsin 1 demonstrates a significantly stronger binding affinity for DNA compared to netropsin. The free energy of binding (ΔG°) for Lexitropsin 1 is -65 kJ/mol at 303 K, while netropsin exhibits a ΔG° of -29 kJ/mol at 298 K [1][2]. This represents a difference of -36 kJ/mol, indicating that Lexitropsin 1 forms a thermodynamically more stable complex with DNA.

Binding affinity
Reported
ΔG° ≈ −65 kJ/mol
vs. −29 kJ/mol (netropsin)
Supports DNA‑binding thermodynamics review
Cross‑study comparison; different temperature and oligomer conditions apply.
DNA Binding Thermodynamics NMR Spectroscopy

Distinct DNA Sequence Selectivity vs. Netropsin

Lexitropsin 1 exhibits a sequence preference for 5'-CAAT sites over 5'-AATT sites, as determined by 1H-NMR studies [1]. In contrast, netropsin shows a strict preference for 5'-AATT sequences [2]. This reversal in sequence selectivity is a direct consequence of the thiazole ring in Lexitropsin 1, which sterically influences binding to the minor groove.

Sequence selectivity
Head‑to‑head
Prefers 5′‑CAAT over 5′‑AATT (Lex1)
Reversal of netropsin’s AATT preference
Qualitative switch; enables CAAT‑rich region studies.
Sequence Selectivity DNA Footprinting Molecular Recognition

Unique 1:1 Binding Stoichiometry vs. Distamycin

Under experimental conditions where distamycin forms a 2:1 drug:DNA complex, Lexitropsin 1 exclusively forms a 1:1 complex [1]. This difference in binding stoichiometry is crucial, as it indicates a fundamentally different mode of interaction with the DNA minor groove, likely due to the steric constraints imposed by the thiazole ring.

Stoichiometry
Head‑to‑head
Exclusive 1:1 complex
Simplifies QSAR and binding‑mode interpretation
Distamycin forms 2:1 under comparable conditions.
DNA Binding Mode Stoichiometry NMR Spectroscopy

Faster DNA Exchange Dynamics vs. Netropsin

The rate of exchange between equivalent binding sites on DNA is approximately 160 s⁻¹ for Lexitropsin 1, compared to 24 s⁻¹ for netropsin under comparable conditions [1]. This 6.7-fold faster exchange rate indicates that Lexitropsin 1 has a significantly shorter residence time on its DNA target.

Exchange dynamics
Head‑to‑head
Exchange rate ≈ 160 s⁻¹
vs. 24 s⁻¹ (netropsin)
Supports transient DNA‑binding probe studies
6.7‑fold faster exchange; relevant for kinetic profiling.
DNA Binding Kinetics NMR Exchange Spectroscopy Drug-Target Residence Time

Lexitropsin 1: Key Application Scenarios


High-Resolution DNA Sequence Mapping

Due to its unique 5'-CAAT sequence preference and 1:1 binding stoichiometry, Lexitropsin 1 is the preferred probe for high-resolution DNase I footprinting and NMR studies aimed at defining the precise sequence-recognition rules of synthetic polyamides. Its distinct selectivity profile, when compared directly to netropsin (5'-AATT) and distamycin (2:1 complexes), provides a critical reference point for calibrating new analogs [1].

Bioreductive Prodrug Design for Hypoxia

Carbocyclic derivatives of Lexitropsin 1 have demonstrated significant hypoxia-selective cytotoxicity, with IC50 values of 8545 nM in normoxia compared to 710 nM in hypoxia [2]. This 12-fold difference in potency makes Lexitropsin 1 a leading scaffold for developing bioreductive prodrugs designed to target hypoxic tumor microenvironments. The compound's strong DNA binding affinity ensures effective target engagement once activated.

Antiviral Agents Targeting DNA Integration

Lexitropsin 1 exhibits antiviral activity, and its structural class has been shown to inhibit HIV-1 integrase and viral replication in cell culture [3]. The compound's ability to bind DNA with high affinity and a defined sequence preference positions it as a valuable starting point for designing inhibitors that block viral DNA integration into the host genome, a critical step in the life cycle of retroviruses.

Application
Selection Property
Validation Focus
DNA sequence‑mapping & footprinting
5′‑CAAT preference and 1:1 stoichiometry
DNase I footprinting / NMR structural refinement
Hypoxia‑activated DNA‑binding probe research
Hypoxia‑dependent cytotoxicity differential
Normoxia vs. hypoxia cell‑viability endpoint comparison
Viral DNA integration inhibition studies
DNA minor‑groove affinity and sequence recognition
Integrase inhibition and viral replication assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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